Enhanced Lipophilicity (XLogP3-AA) Due to 5-Methyl Substitution
The presence of a 5-methyl group on the 1,2,4-triazole ring of (3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid confers a significantly higher computed lipophilicity compared to the non-methylated analog, (3-bromo-1H-1,2,4-triazol-1-yl)acetic acid. This is quantified by the XLogP3-AA value. The target compound has an XLogP3-AA of 1.1 [1], whereas the non-methylated analog (CAS 1449369-00-9) has a reported ACD/LogP of 0.20 . This represents a calculated difference of +0.9 log units, indicating that the target compound is approximately 8-fold more lipophilic [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | (3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid (CAS 1449369-00-9): ACD/LogP = 0.20 |
| Quantified Difference | ΔLogP = +0.9 (target is more lipophilic) |
| Conditions | Computed values using XLogP3 3.0 (target) and ACD/Labs Percepta Platform v14.00 (comparator). |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and non-specific binding in biological assays; selecting the correct analog is critical for maintaining consistent structure-activity relationships in medicinal chemistry campaigns.
- [1] PubChem. (2025). Compound Summary for CID 91691086, (3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid. National Center for Biotechnology Information. View Source
- [2] Calculation based on the relationship ΔLogP = LogP_target - LogP_comparator. An increase of 1 log unit corresponds to approximately a 10-fold increase in partition coefficient. View Source
